1,8-Bis(dimethylamino)naphthalene
Overview
Description
Proton-sponge is also referred as 1,8-dimethylamino naphthalene. It is very strong base with weak nucleophilic character due to steric effects. It also participates in the reactions between arachno-6,9-C2B8H14 and selected acyl chlorides. It has been tested as an effective H+ scavenger.
Scientific Research Applications
Basicity and Superbasic Properties
- Superbasic Nature : DMAN exhibits superbasic properties due to factors like the violation of conjugation of the dimethylamino group with the π-system of naphthalene rings and the high p-character of the nitrogen lone electron pair (Korzhenevska, Rybachenko, & Schroeder, 2002).
Chemical Reactivity and Proton Sponges
- Formation of Push–Pull Proton Sponges : DMAN and its analogs can form push–pull proton sponges, with formyl groups displaying stronger π-acceptor effects than nitro groups (Ozeryanskii et al., 2009).
- Transformation into Benzo[g]indole Derivatives : DMAN undergoes base-promoted transformation into benzo[g]indole derivatives, representing a unique mode of pyrrole ring closure (Kachalkina et al., 2015).
- Creation of Highly Basic Substances : Combination with Schwesinger's phosphazene base concept produces highly basic substances like HMPN (Raab et al., 2005).
Structural Studies
- X-ray Studies : X-ray studies on DMAN derivatives help understand different resonance stabilization and steric relaxation effects (Ozeryanskii et al., 2009).
Synthesis and Reactions
- Ring Lithiation : DMAN undergoes ring metallation, particularly with 3- and 4-lithium derivatives, useful for meta-functionalization (Antonov et al., 2015).
- Noncovalent Li···H Interaction : Utilizing noncovalent Li···H interaction, DMAN can be selectively lithiated, leading to various disubstituted derivatives (Antonov & Yakubenko, 2019).
Protonation Studies
- NMR Relaxation Study : Protonated DMAN shows unique properties in isotropic solutions, with implications for understanding molecular motion and proton transfer (Bernatowicz, Kowalewski, & Sandström, 2005).
Mechanism of Action
1,8-Bis(dimethylamino)naphthalene, also known as N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine or Proton Sponge, is an organic compound with a unique structure that exhibits exceptional basicity .
Target of Action
The primary target of this compound is the proton (H+). It is often referred to as a Proton Sponge due to its ability to absorb protons . This compound is a diamine in which the two dimethylamino groups are attached on the same side (peri position) of a naphthalene ring .
Mode of Action
The compound interacts with its target (protons) by absorbing them slowly. The high basicity of this compound is attributed to the relief of strain upon protonation and/or the strong interaction between the nitrogen lone pairs . It is sterically hindered, making it a weak nucleophile .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,8-Bis(dimethylamino)naphthalene is a very strong base with weak nucleophilic character due to steric effects . It participates in reactions between arachno-6,9-C2B8H14 and selected acyl chlorides . It has been tested as an effective H+ scavenger .
Molecular Mechanism
The molecular mechanism of this compound involves the relief of strain upon protonation and/or the strong interaction between the nitrogen lone pairs . It is sterically hindered, making it a weak nucleophile . Because of this combination of properties, it has been used in organic synthesis as a highly selective non-nucleophilic base .
Properties
IUPAC Name |
1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFNRSDCSTVPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174807 | |
Record name | 1,8-Bis(dimethylamino)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,8-Bis(dimethylamino)naphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20734-58-1 | |
Record name | Proton sponge | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20734-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Bis(dimethylamino)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Bis(dimethylamino)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethylnaphthalene-1,8-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,8-BIS(DIMETHYLAMINO)NAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S79D2P9H8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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